(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate
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Overview
Description
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate is a steroidal compound that belongs to the class of pregnanes. These compounds are characterized by their pregnane skeleton, which is a core structure found in many biologically active steroids. This particular compound features a formyl group at the 20th position, a hydroxyl group at the 3rd position, and an acetate ester at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate typically involves multiple steps starting from a suitable steroid precursor. Common synthetic routes may include:
Oxidation: Introduction of the formyl group at the 20th position through selective oxidation.
Hydroxylation: Introduction of the hydroxyl group at the 3rd position using specific hydroxylating agents.
Acetylation: Formation of the acetate ester at the 3rd position through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for steroidal compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.
Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to a hydroxyl group.
Substitution: Substitution reactions at the hydroxyl or acetate positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of 20-carboxy-3-hydroxy-5-pregnene 3-O-Acetate.
Reduction: Formation of 20-hydroxy-3-hydroxy-5-pregnene 3-O-Acetate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating hormonal disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Steroid receptors, enzymes involved in steroid metabolism.
Pathways: Modulation of gene expression, inhibition of inflammatory pathways, induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(3beta,20S)-20-Hydroxy-3-hydroxy-5-pregnene 3-O-Acetate: Lacks the formyl group at the 20th position.
(3beta,20S)-20-Carboxy-3-hydroxy-5-pregnene 3-O-Acetate: Contains a carboxylic acid group instead of a formyl group at the 20th position.
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene: Lacks the acetate ester at the 3rd position.
Uniqueness
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19+,20-,21+,22+,23+,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIMJUQRBDTHBT-NGWDOLKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747827 |
Source
|
Record name | (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10211-88-8 |
Source
|
Record name | (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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